Fluorine-Enabled 479-Fold PI3K Isoform Selectivity: SAR Evidence from Final Inhibitors
In benzoxazepin-based PI3Kδ inhibitors derived from this scaffold class, the C-F substituent at the position analogous to the 10-fluoro of this building block (Compound 12 in Safina et al., 2017) achieved a PI3Kδ Kiapp of 0.78 nM with 479-fold selectivity for PI3Kδ over PI3Kα [1]. In direct comparison, the C-Me analog (Compound 10) exhibited a PI3Kδ Kiapp of 0.48 nM but only 109-fold α/δ selectivity, while a pyridinyl analog (Compound 15) showed 113-fold selectivity [1]. The fluorine atom restricts the dihedral torsion angle to approximately 120°, optimizing interaction with the Trp760 residue in the PI3Kδ binding pocket, a conformational control mechanism not achievable with C-H, C-Me, or C-Br substituents at this position [1].
| Evidence Dimension | PI3K isoform selectivity (fold α/δ) in final benzoxazepin inhibitors bearing analogous substitution |
|---|---|
| Target Compound Data | Compound 12 (C-F at analogous position): PI3Kδ Kiapp = 0.78 nM, fold selectivity α/δ = 479 |
| Comparator Or Baseline | Compound 10 (C-Me): PI3Kδ Kiapp = 0.48 nM, α/δ = 109; Compound 15 (N/pyridinyl): PI3Kδ Kiapp = 1.9 nM, α/δ = 113 |
| Quantified Difference | 4.4-fold superior α/δ selectivity for C-F vs C-Me (479/109); 4.2-fold vs pyridinyl (479/113) |
| Conditions | Biochemical Kiapp assay using recombinant PI3K isoforms; data from Table 2 of ACS Med. Chem. Lett. 2017, 8, 936-940 |
Why This Matters
For procurement decisions, the 10-fluoro substitution pattern is essential for accessing the high isoform selectivity required in PI3Kδ-targeted programs; the 9-bromo or 9-methoxy analogs cannot deliver this selectivity profile in downstream compounds.
- [1] Safina, B. S.; Elliott, R. L.; Forrest, A. K.; Heald, R. A.; Murray, J. M.; Nonomiya, J.; Pang, J.; Salphati, L.; Seward, E. M.; Staben, S. T.; Ultsch, M.; Wei, B.; Yang, W.; Sutherlin, D. P. Design of Selective Benzoxazepin PI3Kδ Inhibitors Through Control of Dihedral Angles. ACS Med. Chem. Lett. 2017, 8 (9), 936–940. DOI: 10.1021/acsmedchemlett.7b00170. Table 2, compounds 10, 12, and 15. View Source
